2,3-Diaminopropanoic acid hydrochloride
Overview
Description
2,3-Diaminopropionic acid, also known as 2,3-diaminopropionate or Dpr, is a non-proteinogenic amino acid found in certain secondary metabolites1. It is also known as 3-Amino-DL-alanine monohydrochloride and is commonly used in solution phase peptide synthesis23.
Synthesis Analysis
2,3-Diaminopropionate is formed by the pyridoxal phosphate (PLP) mediated amination of serine1. It is synthesized using either non-ribosomal peptide synthetase (NRPS) or NRPS-independent siderophore (NIS) pathways4.
Molecular Structure Analysis
The molecular formula of 2,3-Diaminopropanoic acid hydrochloride is C3H8N2O2.HCl, with a molecular weight of 140.5756. The linear formula is NH2CH2CH(NH2)COOH.HCl23.
Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Diaminopropanoic acid hydrochloride are not readily available, it is known to be used in solution phase peptide synthesis23.
Physical And Chemical Properties Analysis
2,3-Diaminopropanoic acid hydrochloride is a solid at 20 degrees Celsius7. It appears as a white to light yellow powder or crystal7. It is highly soluble in water7.
Scientific Research Applications
Asymmetric Synthesis and Chemical Synthesis
- Asymmetric Synthesis of 2,3-Diamino Acids: Zhang et al. (2008) describe a method for asymmetrically synthesizing 2,3-diamino acids via Mannich reaction, providing a route for creating enantiopure 3-aryl-2,3-diaminopropanoic acids with high yields and diastereoselectivity (Zhang et al., 2008).
- Intermediates in Synthesis of l-Dap Methyl Esters: Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), starting from d-serine (Temperini et al., 2020).
Biological Applications and Biochemistry
- Biosynthesis of Neurotoxins in Cyanobacteria: Nunn and Codd (2017) explored the biosynthesis of non-encoded diaminomonocarboxylic acids, including 2,3-diaminopropanoic acid, in cyanobacteria, noting their distribution in free and bound forms and their neurotoxic properties (Nunn & Codd, 2017).
- Inhibitors of AGE and ALE Formation: Audic et al. (2013) synthesized novel 2,3-diaminopropionic acid-based molecules that successfully inhibited glyoxal/methylglyoxal scavengers, AGE, and ALE formation (Audic et al., 2013).
Environmental and Analytical Chemistry
- Chemosensor for Cyanide Detection: Yong et al. (2018) prepared a chemosensor based on 2,3-diaminophenazine hydrochloride, demonstrating its efficiency in detecting CN− in water and its application in analyzing plant seeds (Yong et al., 2018).
- Biosynthesis of Antibiotic Components: Lam et al. (2008) studied the biosynthesis of 2,3-diaminobutyric acid, a component of mureidomycin A, in Streptomyces flavidovirens, revealing a novel beta-replacement activity in its formation (Lam et al., 2008).
Medical and Therapeutic Research
- Cross-Linked Graphene Sponge for Hemostasis: Quan et al. (2016) used 2,3-Diaminopropionic acid to prepare a graphene sponge for hemostasis treatment, highlighting its potential in medical applications (Quan et al., 2016).
Safety And Hazards
2,3-Diaminopropanoic acid hydrochloride can cause skin irritation and serious eye irritation8. It may also cause respiratory irritation8. Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray8.
Future Directions
While specific future directions for 2,3-Diaminopropanoic acid hydrochloride are not readily available, it is worth noting that novel 2,3-diaminopropionic acid-based molecules have been synthesized and tested successfully as glyoxal/methylglyoxal scavengers and as AGE inhibitors9. This suggests potential future applications in the field of medicine and drug development.
I hope this information is helpful! Let me know if you have any other questions.
properties
IUPAC Name |
2,3-diaminopropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCZPYWFRTSDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970223 | |
Record name | 3-Aminoalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | DL-2,3-Diaminopropionic acid monohydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13946 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3-Diaminopropanoic acid hydrochloride | |
CAS RN |
54897-59-5, 6018-55-9 | |
Record name | Alanine, 3-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54897-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diaminopropionic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diaminopropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Aminoalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2,3-diaminopropionic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU6ICR549L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.